1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane
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Overview
Description
1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane is a complex organosilicon compound It features a unique structure with multiple silicon atoms and a combination of fluoro, dimethyl, and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane typically involves the reaction of hexamethylcyclotrisilazane with fluoro(dimethyl)silane and trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. A common solvent for this reaction is tetrahydrofuran (THF), and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane can undergo various chemical reactions, including:
Oxidation: The silyl groups can be oxidized to silanols using reagents like hydrogen peroxide or peracetic acid.
Substitution: The fluoro group can be substituted with other nucleophiles such as alkoxides or amines.
Hydrolysis: In the presence of water, the silyl groups can be hydrolyzed to form silanols and siloxanes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Substitution: Alkoxides, amines.
Hydrolysis: Water, acidic or basic conditions.
Major Products:
Oxidation: Silanols.
Substitution: Various substituted silanes.
Hydrolysis: Silanols and siloxanes.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Materials Science: Potential use in the development of novel silicon-based materials with unique properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane involves the interaction of its silyl groups with various substrates. The fluoro group can act as a leaving group in substitution reactions, while the silyl groups can stabilize reactive intermediates. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Trimethylsilyl Chloride: Used as a silylating agent in organic synthesis.
Hexamethyldisilazane: Commonly used as a silylating agent and in the protection of functional groups.
Fluorotrimethylsilane: Similar in structure but lacks the additional silyl groups present in 1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane.
Uniqueness: this compound is unique due to its combination of multiple silyl groups and a fluoro group, which provides it with distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring robust and versatile reagents.
Properties
CAS No. |
68064-02-8 |
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Molecular Formula |
C11H34FN3Si5 |
Molecular Weight |
367.83 g/mol |
IUPAC Name |
fluoro-(2,2,4,4,6,6-hexamethyl-3-trimethylsilyl-1,3,5,2,4,6-triazatrisilinan-1-yl)-dimethylsilane |
InChI |
InChI=1S/C11H34FN3Si5/c1-16(2,3)14-18(6,7)13-19(8,9)15(17(4,5)12)20(14,10)11/h13H,1-11H3 |
InChI Key |
CHFXRBOWCCDZCS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(N[Si](N([Si](N1[Si](C)(C)C)(C)C)[Si](C)(C)F)(C)C)C |
Origin of Product |
United States |
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